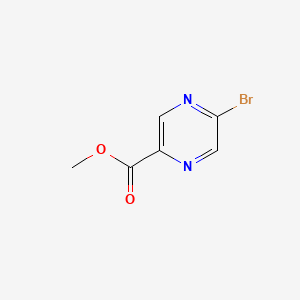

Methyl 5-bromopyrazine-2-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 5-bromopyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromopyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTAJWAGBTWOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650730 | |

| Record name | Methyl 5-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210037-58-4 | |

| Record name | Methyl 5-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-pyrazine-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl 5-bromopyrazine-2-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 5-bromopyrazine-2-carboxylate: Properties, Synthesis, and Reactivity for the Modern Researcher

Methyl 5-bromopyrazine-2-carboxylate is a key heterocyclic compound that serves as a fundamental building block for medicinal chemists and drug development professionals. Its structure, featuring a pyrazine core substituted with both a bromine atom and a methyl ester, offers two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The pyrazine ring itself is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and critical reactivity patterns of Methyl 5-bromopyrazine-2-carboxylate, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Properties

A thorough understanding of a compound's physical and safety properties is the foundation of its effective and safe use in a laboratory setting. The key identifiers and properties for Methyl 5-bromopyrazine-2-carboxylate are summarized below.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-bromopyrazine-2-carboxylate | [2] |

| Synonyms | 5-Bromo-pyrazine-2-carboxylic acid methyl ester | [3] |

| CAS Number | 210037-58-4 | [2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | White to light yellow solid | [4] |

| Purity | Typically ≥97% | [5] |

| GHS Hazard Statements | H315, H319, H335 | [2] |

| Signal Word | Warning | [6] |

Safety & Handling: A Self-Validating Approach

As indicated by its GHS classifications, Methyl 5-bromopyrazine-2-carboxylate is an irritant.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality Behind Handling Protocols: The crystalline, solid nature of this compound necessitates careful handling to avoid generating dust, which can be easily inhaled. The irritant properties demand the consistent use of personal protective equipment (PPE).

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to mitigate respiratory exposure.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. If weighing large quantities where dust is unavoidable, a respirator may be warranted.

-

Spill & Disposal: In case of a spill, avoid dry sweeping. Gently cover with an inert absorbent material, collect in a sealed container, and dispose of as hazardous chemical waste according to local regulations.

Synthesis and Purification Strategies

Strategy A: Esterification of 5-Bromopyrazine-2-carboxylic Acid

This is the most direct approach, involving the conversion of the corresponding carboxylic acid to its methyl ester. The choice of esterification method is critical and depends on the scale and available reagents.

Expertise & Experience: Direct Fischer esterification (refluxing in methanol with a strong acid catalyst) can be effective but often requires harsh conditions and removal of water. For a more controlled, high-yield laboratory preparation, activation of the carboxylic acid is preferred. A common and reliable method involves conversion to an acid chloride followed by reaction with methanol.

-

Step 1: Activation. To a solution of 5-bromopyrazine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Step 2: Acid Chloride Formation. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise. Rationale: This reaction is often exothermic; slow addition at 0 °C prevents side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species.

-

Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Step 4: Ester Formation. After confirming the formation of the acid chloride, cool the mixture back to 0 °C. Slowly add anhydrous methanol (2.0-3.0 eq.). Rationale: An excess of the alcohol drives the reaction to completion.

-

Step 5: Work-up. Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Step 6: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Strategy B: Sandmeyer Reaction of Methyl 5-Aminopyrazine-2-carboxylate

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a halide via a diazonium salt intermediate.[7] This strategy would be advantageous if the starting amino-ester is more readily available than the bromo-acid.

Caption: Proposed Sandmeyer reaction pathway.

-

Step 1: Diazotization. Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the solution to 0-5 °C in an ice/salt bath. Rationale: Diazonium salts are unstable at higher temperatures; maintaining a low temperature is critical for success.

-

Step 2: Nitrite Addition. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.

-

Step 3: Copper(I) Bromide Addition. In a separate flask, add copper(I) bromide (CuBr) (1.2 eq.) to the diazonium salt solution. Rationale: Cu(I) is the catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism for bromine substitution and loss of N₂ gas.[7]

-

Step 4: Decomposition. Allow the reaction mixture to warm slowly to room temperature, then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Step 5: Work-up and Purification. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify as described in Protocol 3.1.1.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 5-bromopyrazine-2-carboxylate stems from the orthogonal reactivity of its two key functional groups. The C-Br bond is primed for metal-catalyzed cross-coupling reactions, while the ester can be readily converted into other functionalities like amides or hydrolyzed to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The Buchwald-Hartwig reaction, in particular, is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.

Expertise & Experience: The success of a Buchwald-Hartwig amination hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a base. The ligand is not merely a spectator; it dictates the reactivity and stability of the catalytic species in the cycle. For electron-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands are often required to promote the challenging reductive elimination step.

Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.

This general protocol, adapted from methodologies applied to similar heterocyclic halo-esters, demonstrates a self-validating system where the reaction's progress is actively monitored by TLC before proceeding to the work-up stage.[8]

Reactions of the Ester Group

The methyl ester provides a handle for further derivatization, most commonly through hydrolysis or amidation.

-

Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in an aqueous medium efficiently saponifies the ester to the corresponding carboxylate salt. Subsequent acidification yields 5-bromopyrazine-2-carboxylic acid. This is a critical transformation as the carboxylic acid can participate in a different set of coupling reactions (e.g., amide bond formation). Using LiOH is often preferred over NaOH or KOH for halo-pyrazines, as it can sometimes minimize the risk of nucleophilic aromatic substitution of the halide.

-

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), though this often requires harsh conditions. A more reliable method involves first hydrolyzing the ester to the acid, followed by a standard peptide coupling reaction using reagents like DCC/DMAP or HATU.

Applications in Drug Discovery

Methyl 5-bromopyrazine-2-carboxylate is not an end product but a crucial intermediate. Its value lies in its ability to act as a scaffold for building more complex molecules with potential biological activity. Research has demonstrated that pyrazine derivatives are valuable in the development of novel therapeutic agents.[1]

-

Enzyme Inhibitors: The pyrazine core can be elaborated into structures that target specific enzymes. For example, derivatives have been synthesized and studied for their activity as alkaline phosphatase inhibitors.

-

Antibacterial Agents: The scaffold has been used to generate novel N-phenylpyrazine-2-carboxamide derivatives that show promising antibacterial activity against extensively drug-resistant (XDR) strains of S. Typhi.

-

Kinase Inhibitors: The related pyrimidine-based structures have been used to develop potent inhibitors of protein kinase CK2, which are implicated in cancer, demonstrating the utility of such halogenated heterocycles in oncology research.[8]

The ability to use the bromine for cross-coupling allows for the systematic exploration of chemical space around the pyrazine core (Structure-Activity Relationship studies), while the ester provides a reliable anchor point for attaching other fragments, making this compound a powerful tool in the drug discovery pipeline.

Conclusion

Methyl 5-bromopyrazine-2-carboxylate is a high-value synthetic intermediate characterized by its robust and versatile reactivity. The presence of two distinct and orthogonally reactive functional groups—the C-Br bond and the methyl ester—provides researchers with a strategic platform for constructing complex molecular architectures. A deep understanding of its properties, synthetic access, and reactivity patterns, particularly in palladium-catalyzed cross-coupling, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. Methyl 5-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS No. 23616-56-0. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

CP Lab Chemicals. Methyl 5-bromopyrazine-2-carboxylate, min 98%, 100 mg. [Link]

-

He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

- Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.

-

PubChem. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4414. [Link]

-

Royal Society of Chemistry. Supplemental Information for "Chemo-selective Buchwald-Hartwig Amination on Halo-Esters". [Link]

- Google Patents. Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.

-

ResearchGate. (2021). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

- Google Patents. Esterification of pyridine carboxylic acids. US2758999A.

- Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

-

MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

-

Molbase. METHYL 5-BROMOPYRAZINE-2-CARBOXYLATE. [Link]

Sources

- 1. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Application of Methyl 5-bromopyrazine-2-carboxylate

Executive Summary

Methyl 5-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive sites—a bromine atom amenable to cross-coupling and an ester group for amide bond formation—make it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic methods, and explores its synthesis and reactivity. We will detail field-proven protocols for its application in catalysis, offering insights into the causality behind experimental design, thereby equipping researchers and drug development professionals with the foundational knowledge to leverage this compound in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

The utility of Methyl 5-bromopyrazine-2-carboxylate stems directly from its distinct molecular architecture. The pyrazine core is an electron-deficient aromatic system, which influences the reactivity of its substituents. The bromine atom at the C-5 position and the methyl ester at the C-2 position are the primary functional handles for synthetic modification.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-bromopyrazine-2-carboxylate | [1] |

| CAS Number | 210037-58-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [1][2][3] |

| Canonical SMILES | COC(=O)C1=CN=C(C=N1)Br | [1][4] |

| InChIKey | PVTAJWAGBTWOPG-UHFFFAOYSA-N | [1][4][5] |

| Appearance | White to light yellow solid | [6] |

| Boiling Point | ~289°C | [7] |

| Purity (Typical) | ≥97% | [2][8] |

Spectroscopic Elucidation of the Molecular Structure

Confirming the identity and purity of Methyl 5-bromopyrazine-2-carboxylate is paramount before its use in any synthetic campaign. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The two protons on the pyrazine ring are in different chemical environments and appear as distinct singlets (or narrow doublets due to minor long-range coupling). The methyl group of the ester also appears as a sharp singlet.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.8-9.0 ppm (s, 1H, pyrazine-H)

-

~8.6-8.8 ppm (s, 1H, pyrazine-H)

-

~4.0 ppm (s, 3H, -OCH₃)

-

-

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their electronic environment.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~164 ppm (C=O, ester)

-

~140-150 ppm (4x C, pyrazine ring)

-

~53 ppm (-OCH₃)

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

-

Expected m/z: [M]⁺ at ~216 and [M+2]⁺ at ~218, confirming the presence of a single bromine atom.

Synthesis and Reactivity Profile

The true value of Methyl 5-bromopyrazine-2-carboxylate is realized in its application as a synthetic intermediate. Its reactivity is dominated by the carbon-bromine bond, which is an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Synthetic Pathway Overview

The compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-bromopyrazine-2-carboxylic acid. This is a standard transformation, often achieved with high efficiency. The choice of esterification agent is critical; using methanol in the presence of an acid catalyst (like H₂SO₄) or a coupling agent is common. For more sensitive substrates, converting the acid to an acyl chloride with thionyl chloride followed by quenching with methanol provides a robust alternative.

Caption: General scheme for a Suzuki cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki Coupling

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Objective: To synthesize Methyl 5-(4-methoxyphenyl)pyrazine-2-carboxylate.

Materials:

-

Methyl 5-bromopyrazine-2-carboxylate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous 1,4-Dioxane

-

Water (degassed)

Methodology:

-

Inert Atmosphere Setup (Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere of nitrogen or argon is essential for catalytic turnover.)

-

Add Methyl 5-bromopyrazine-2-carboxylate, 4-methoxyphenylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

-

Reagent Addition (Causality: The order of addition ensures that the solid reagents are well-mixed before the catalyst and solvent are introduced, promoting a homogeneous reaction initiation.)

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 or 5:1 solvent ratio). The small amount of water is often crucial for activating the base and facilitating the catalytic cycle.

-

-

Reaction Execution and Monitoring (Causality: The elevated temperature is required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.)

-

Immerse the flask in a pre-heated oil bath at 90-95°C.

-

Stir vigorously for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the starting material (visualized under UV light) and the appearance of a new, typically less polar, product spot.

-

-

Work-up and Purification (Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Ethyl acetate is an effective solvent for extracting the desired organic product.)

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure product.

-

Applications in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. [9]Derivatives of Methyl 5-bromopyrazine-2-carboxylate are explored for a range of therapeutic targets. The ability to rapidly generate diverse libraries of 5-substituted pyrazines via cross-coupling makes this intermediate invaluable in lead optimization campaigns. For example, pyrazine carboxamide derivatives have been investigated for their potential antibacterial activities. [10]

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

GHS Hazard Information: [1]

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements (Selected): [11][12]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Methyl 5-bromopyrazine-2-carboxylate is more than a simple chemical; it is a versatile tool for molecular innovation. Its well-defined structure, characterized by predictable spectroscopic signatures, and its reliable reactivity in cornerstone reactions like Suzuki coupling, make it an indispensable asset for chemists. Understanding the principles behind its synthesis, characterization, and application empowers researchers to design and execute more efficient and effective synthetic strategies in the pursuit of novel pharmaceuticals and materials.

References

-

Title: Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Methyl 5-bromopyrazine-2-carboxylate, min 98% Source: CP Lab Chemicals URL: [Link]

-

Title: Methyl 5-bromopyrazine-2-carboxylate (C6H5BrN2O2) Source: PubChemLite URL: [Link]

-

Title: Methyl 5-bromopyrazine-2-carboxylate Source: Allbio pharm Co., Ltd URL: [Link]

-

Title: Safety Data Sheet acc. to OSHA HCS Source: Advanced Biotech URL: [Link]

- Source: Google Patents (CN102321016B)

-

Title: Methyl 5-amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 29983315 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions Source: Semantic Scholar URL: [Link]

-

Title: METHYL 5-BROMOPYRAZINE-2-CARBOXYLATE Source: Molbase URL: [Link]

-

Title: Methyl 5-bromopyrazine-2-carboxylate Source: AbacipharmTech URL: [Link]

-

Title: Methyl 5-bromopyrazine-2-carboxylate Source: Seedion URL: [Link]

-

Title: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Source: MDPI URL: [Link]

-

Title: Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: MDPI URL: [Link]

-

Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi Source: MDPI URL: [Link]

Sources

- 1. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. PubChemLite - Methyl 5-bromopyrazine-2-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 5-bromopyrazine-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 5-bromopyrazine-2-carboxylate - 羰基化合物 - 西典实验 [seedior.com]

- 8. Methyl 5-bromopyrazine-2-carboxylate, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 5-Bromopyrazine-2-carboxamide | 36070-84-5 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromopyrazine-2-carboxylate from an Aminopyrazine Precursor

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 5-bromopyrazine-2-carboxylate, a crucial building block in modern drug discovery. Pyrazine derivatives are integral to a wide array of pharmaceuticals, and the targeted bromination of a pyrazine core is a key transformation for creating diverse molecular scaffolds.[1][2][3] This document details a robust and reproducible synthetic pathway starting from methyl 5-aminopyrazine-2-carboxylate, employing the Sandmeyer reaction. We will delve into the mechanistic underpinnings of the diazotization and copper-catalyzed bromination steps, provide a detailed experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical transformation in their work.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets.[4] Methyl 5-bromopyrazine-2-carboxylate, in particular, serves as a versatile intermediate. The bromo- and methyl ester functionalities allow for a variety of subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the rapid generation of compound libraries for drug screening.

The synthesis of this key intermediate is therefore of great interest. The most common and effective method for converting an aromatic amine, such as that in methyl 5-aminopyrazine-2-carboxylate, to an aryl bromide is the Sandmeyer reaction.[6][7] This reaction proceeds through a two-step sequence: the formation of a diazonium salt from the aromatic amine, followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide.[7][8]

Synthetic Strategy: The Sandmeyer Reaction

The overall synthetic strategy for converting methyl 5-aminopyrazine-2-carboxylate to methyl 5-bromopyrazine-2-carboxylate is depicted below. This process involves two key transformations: diazotization and copper-catalyzed bromination.

Caption: Overall workflow for the synthesis of methyl 5-bromopyrazine-2-carboxylate.

Step 1: Diazotization of Methyl 5-aminopyrazine-2-carboxylate

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[9][10] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[11]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of the diazonium salt.

Caption: Mechanism of diazotization.

Step 2: Copper-Catalyzed Bromination

The Sandmeyer reaction utilizes a copper(I) salt, in this case, copper(I) bromide, to catalyze the replacement of the diazonium group with a bromide.[7] The reaction is believed to proceed via a radical mechanism.[7] A single-electron transfer from copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

Experimental Protocol

This protocol is based on established procedures for the Sandmeyer reaction on heterocyclic amines.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| Methyl 5-aminopyrazine-2-carboxylate | 153.14 | 13924-94-2 | Sigma-Aldrich | Starting material |

| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | Fisher Scientific | Diazotizing agent[2] |

| Hydrobromic Acid (HBr), 48% aq. | 80.91 | 10035-10-6 | Sigma-Aldrich | Acid catalyst and bromide source[3] |

| Copper(I) Bromide (CuBr) | 143.45 | 7787-70-4 | Carl ROTH | Catalyst[12] |

| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 | Fisher Scientific | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Fisher Scientific | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Sigma-Aldrich | Drying agent |

Step-by-Step Procedure

Safety First: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in 48% hydrobromic acid (3.0 eq) at room temperature.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

-

Sandmeyer Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the initial effervescence of nitrogen gas subsides, warm the reaction mixture to 60-70 °C and stir for 1-2 hours, or until the evolution of nitrogen ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization of Methyl 5-bromopyrazine-2-carboxylate

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂[6] |

| Molecular Weight | 217.02 g/mol [6] |

| Appearance | Solid[13] |

| CAS Number | 210037-58-4[6] |

Spectroscopic Data (Predicted)

While a specific spectrum for the final product was not found, based on the analysis of similar structures, the following spectroscopic data can be expected:[14][15][16][17]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.8-9.0 (s, 1H, pyrazine H)

-

δ 8.6-8.8 (s, 1H, pyrazine H)

-

δ 4.0-4.1 (s, 3H, -OCH₃)

-

Rationale: The two protons on the pyrazine ring will appear as singlets in the aromatic region, shifted downfield due to the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylate group. The methyl ester protons will appear as a singlet further upfield.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 163-165 (C=O)

-

δ 145-150 (pyrazine C)

-

δ 140-145 (pyrazine C)

-

δ 135-140 (pyrazine C-Br)

-

δ 130-135 (pyrazine C)

-

δ 53-55 (-OCH₃)

-

Rationale: The carbonyl carbon will be the most downfield signal. The four carbons of the pyrazine ring will appear in the aromatic region, with the carbon attached to the bromine being significantly influenced by its electronegativity. The methyl carbon will be the most upfield signal.

-

-

Mass Spectrometry (ESI-MS):

-

m/z: [M+H]⁺ calculated for C₆H₆BrN₂O₂⁺: 216.96, 218.96 (isotopic pattern for Br).

-

Safety and Handling

-

Sodium Nitrite: Toxic if swallowed. It is a strong oxidizer and may intensify fire.[2][7]

-

Hydrobromic Acid: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[3]

-

Copper(I) Bromide: Causes skin and serious eye irritation. May cause respiratory irritation.[12]

-

Methyl 5-bromopyrazine-2-carboxylate: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents and products with appropriate care in a well-ventilated fume hood.

Conclusion

The synthesis of methyl 5-bromopyrazine-2-carboxylate via the Sandmeyer reaction is a reliable and scalable method for producing this valuable intermediate. This guide has provided a detailed protocol, a discussion of the underlying chemical principles, and essential information for the characterization and safe handling of the materials involved. By following this guide, researchers and drug development professionals can confidently produce this key building block for their discovery programs.

References

- Guo, et al. (2013). Total synthesis of favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Tetrahedron Letters, 54(24), 3131-3133.

- Zhang, P., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6821.

- Li, S., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(45), 29569-29575.

-

PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Retrieved from [Link]

- Kar, I., et al. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 104(7), 1235-1246.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Carl ROTH. (2016). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]

- Pujol, M. D. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Synlett, 30(10), A103-A104.

-

CP Lab Chemicals. (n.d.). Methyl 5-bromopyrazine-2-carboxylate, min 98%, 100 mg. Retrieved from [Link]

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

- Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873.

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

MDPI. (2021). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

MDPI. (2023). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Retrieved from [Link]

Sources

- 1. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review [ouci.dntb.gov.ua]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. carlroth.com [carlroth.com]

- 13. calpaclab.com [calpaclab.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 5-bromopyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is structured to offer not only the spectral data but also a detailed interpretation rooted in the principles of chemical structure and spectroscopy. Furthermore, it includes standardized protocols for the experimental acquisition of such data, providing a self-validating framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyrazine derivatives.

Introduction and Molecular Overview

Methyl 5-bromopyrazine-2-carboxylate (C₆H₅BrN₂O₂) is a substituted pyrazine derivative featuring a bromine atom and a methyl ester group.[1] The pyrazine ring is a common scaffold in pharmacologically active molecules, and the presence of a halogen and an ester functional group offers versatile handles for further chemical modification. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and for elucidating its role in various chemical and biological systems.

Molecular Structure:

Figure 1: 2D Structure of Methyl 5-bromopyrazine-2-carboxylate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 210037-58-4 | [2] |

| Appearance | Brown solid (predicted) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following sections present predicted ¹H and ¹³C NMR spectra, along with a detailed interpretation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Methyl 5-bromopyrazine-2-carboxylate is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and one signal in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-3 |

| ~8.7 | s | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The proton at the C-3 position is anticipated to be the most downfield due to its proximity to the electron-withdrawing carboxylate group. The proton at the C-6 position is also deshielded, but to a slightly lesser extent. The lack of adjacent protons results in singlet multiplicity for both signals.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift around 4.0 ppm is characteristic of methyl esters.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~164 | C=O (ester) |

| ~148 | C-2 |

| ~147 | C-3 |

| ~145 | C-5 |

| ~143 | C-6 |

| ~53 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the highest chemical shift, typically in the range of 160-170 ppm.

-

Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring are all in the aromatic region. The carbon attached to the bromine atom (C-5) and the carbon attached to the carboxylate group (C-2) will have their chemical shifts influenced by these substituents. The remaining carbons (C-3 and C-6) are also in the aromatic region and are deshielded by the nitrogen atoms.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the aliphatic region, typically around 50-60 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra of Methyl 5-bromopyrazine-2-carboxylate.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium | C=N and C=C stretch (pyrazine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-Br stretch |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum is expected to be the strong absorption around 1730 cm⁻¹ due to the carbonyl stretch of the ester group.

-

Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretch of the ester.

-

C-H Stretches: Aromatic C-H stretches will be observed as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretch is expected to appear in the fingerprint region, around 850 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[1]

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 185/187.

-

Loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z 157/159.

-

Loss of bromine to give a fragment at m/z 137.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

A common technique for this type of molecule is Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio.

-

Data Analysis: Process the resulting mass spectrum to identify the molecular ion and major fragment peaks.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-bromopyrazine-2-carboxylate. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, coupled with standardized experimental protocols, offers a robust framework for researchers working with this compound. While the data presented is based on computational predictions, it serves as a reliable starting point for experimental verification and further research into the chemistry and applications of this and related pyrazine derivatives.

References

-

PubChem. Methyl 5-bromopyrazine-2-carboxylate. [Link]

-

Molbase. METHYL 5-BROMOPYRAZINE-2-CARBOXYLATE. [Link]

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

CAS SciFinder. [Link]

-

Reaxys. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromopyrazine-2-carboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 5-bromopyrazine-2-carboxylate, a key reagent in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

Methyl 5-bromopyrazine-2-carboxylate is a heterocyclic organic compound widely used as a building block in organic synthesis.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 210037-58-4 | [2][3] |

| Molecular Formula | C6H5BrN2O2 | [2][3] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [1][3] |

| Synonyms | 5-Bromo-pyrazine-2-carboxylic acid methyl ester, Pyrazinecarboxylic acid, 5-bromo-, methyl ester | [2][3] |

Hazard Assessment and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 5-bromopyrazine-2-carboxylate is classified with the following hazards.[2] It is crucial to recognize these potential risks to implement appropriate safety measures.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][5]

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All handling of Methyl 5-bromopyrazine-2-carboxylate should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

-

Skin Protection:

-

Gloves: Wear protective gloves.[5] Nitrile gloves are a suitable option, but it is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times.

-

Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

The following diagram illustrates the logical workflow for donning and doffing PPE to minimize cross-contamination.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the compound's stability.

Handling

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.

Storage

-

Store in a tightly closed container.[5]

-

Keep in a dry and well-ventilated place.[5]

-

Some suppliers recommend storing at room temperature in sealed containers, while others suggest refrigerated conditions (0-8 °C).[4][8][9] Always consult the supplier-specific recommendations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] If eye irritation persists, get medical advice/attention.[6][10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[6] Remove and wash contaminated clothing before reuse.[5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] Call a POISON CENTER or doctor if you feel unwell.[7]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Get medical attention if symptoms occur.[5]

The following diagram outlines the decision-making process in case of an accidental exposure.

Caption: Decision tree for first-aid response to exposure.

Spill Response

-

Small Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, take up the spill with an inert absorbent material.

-

Collect in a suitable container for disposal.

-

Clean the affected area thoroughly.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent further leakage if it is safe to do so.

-

Contact emergency services and the institutional safety office.

-

Disposal Considerations

Disposal of Methyl 5-bromopyrazine-2-carboxylate and its containers must be conducted in accordance with all local, state, and federal regulations.[5] It should be disposed of at an approved waste disposal plant.[5] Do not allow the product to enter drains.[7]

Toxicological Information

While comprehensive toxicological data is not available, the GHS classification indicates that the primary hazards are irritation to the skin, eyes, and respiratory system.[2][5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

References

-

PubChem. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430. National Center for Biotechnology Information. [Link]

-

Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET.[Link]

-

PubChem. Methyl 5-amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 29983315. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-Iod-1H-pyrrolo[2,3-b]pyridin | CAS#:23616-57-1.[Link]

-

2a biotech. Products.[Link]

-

Aobchem. Methyl 5-bromopyrazine-2-carboxylate.[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-bromopyrazine-2-carboxylate, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. METHYL 5-BROMOPYRAZINE-2-CARBOXYLATE, CasNo.210037-58-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. fishersci.com [fishersci.com]

The Ascendance of the Pyrazine Ring: A Technical Guide to the Discovery and History of its Carboxylate Derivatives

This in-depth technical guide delves into the fascinating discovery and rich history of pyrazine carboxylate derivatives. From their early, often serendipitous, discoveries to their current indispensable role in modern medicine, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of heterocyclic compounds. We will explore the foundational synthetic methodologies that first brought these molecules to life, trace the development of key pharmaceutical agents, and examine the ever-expanding landscape of their biological activities.

The Dawn of Pyrazine Chemistry: Foundational Syntheses

The story of pyrazine carboxylate derivatives is intrinsically linked to the development of synthetic methods for the pyrazine ring itself. The late 19th century witnessed the emergence of two seminal, name-reaction syntheses that laid the groundwork for all subsequent explorations of this heterocyclic scaffold. Understanding the causality behind these early experimental choices reveals the ingenuity of early organic chemists and the fundamental principles that still guide synthetic strategies today.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The first significant foray into the construction of the pyrazine ring was reported by Wilhelm Staedel and Carl Rugheimer in 1876. Their approach was elegant in its simplicity, involving the reaction of an α-halo ketone with ammonia. This initial nucleophilic substitution forms an α-amino ketone, which then undergoes a self-condensation reaction between two molecules to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine ring.

The choice of an α-halo ketone was critical, as the halogen atom provided a reactive site for the introduction of the first nitrogen atom via ammonolysis. The subsequent self-condensation is a testament to the inherent reactivity of the α-amino ketone intermediate, which readily dimerizes to form the six-membered ring. The final oxidation step is necessary to achieve the stable, aromatic pyrazine system.

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

-

Objective: To synthesize 2,5-diphenylpyrazine from 2-chloroacetophenone.

-

Materials:

-

2-chloroacetophenone

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Copper(II) sulfate (or other suitable oxidizing agent)

-

-

Methodology:

-

Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature. The progress of the formation of the α-amino ketone intermediate can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the initial reaction, gently heat the mixture to facilitate the self-condensation of the α-amino ketone to the dihydropyrazine intermediate.

-

Introduce an oxidizing agent, such as a solution of copper(II) sulfate, and reflux the mixture to promote the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.

-

Cool the reaction mixture. The product will often precipitate out of solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 2,5-diphenylpyrazine.

-

The Gutknecht Pyrazine Synthesis (1879)

Just three years after the Staedel-Rugheimer synthesis, Hermann Gutknecht introduced a more versatile method for preparing substituted pyrazines. The Gutknecht synthesis also relies on the self-condensation of α-amino ketones, but it provides a more general method for their in-situ generation from α-oximino ketones, which are readily prepared from ketones.

This two-step approach to the α-amino ketone intermediate offered greater flexibility in the choice of starting materials, as a wider variety of ketones could be converted to their corresponding α-oximino derivatives. The subsequent reduction of the oxime to the amine, followed by the now-familiar self-condensation and oxidation, opened the door to a broader range of substituted pyrazines.

Experimental Protocol: Gutknecht Synthesis of a Substituted Pyrazine

-

Objective: To synthesize a substituted pyrazine from a ketone precursor.

-

Materials:

-

Starting ketone

-

Sodium nitrite

-

Mineral acid (e.g., HCl)

-

Reducing agent (e.g., zinc powder in acetic acid or catalytic hydrogenation setup)

-

Oxidizing agent (e.g., copper(II) sulfate or air)

-

Appropriate solvents (e.g., ethanol, acetic acid)

-

-

Methodology:

-

Formation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent. Treat the solution with nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form the α-oximino ketone.

-

Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved using a variety of reducing agents, such as zinc powder in acetic acid or through catalytic hydrogenation.

-

Dimerization and Oxidation: The α-amino ketone will then undergo self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the final pyrazine product. Oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.

-

Workup and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization or column chromatography.

-

Diagram: Foundational Pyrazine Syntheses

Caption: Comparative workflows of the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

The Rise of Pyrazine Carboxylate Derivatives in Therapeutics

While the foundational syntheses provided access to the pyrazine core, it was the introduction of the carboxylate functional group that truly unlocked the therapeutic potential of this heterocyclic family. The following sections detail the discovery and development of key pyrazine carboxylate derivatives that have had a profound impact on human health.

Pyrazinamide: A Serendipitous Discovery in the Fight Against Tuberculosis

The story of pyrazinamide is a classic example of serendipity in drug discovery. First synthesized in 1936, its remarkable antitubercular activity was not recognized until 1952. The discovery was spurred by the observation that nicotinamide, a structurally related compound, exhibited weak activity against Mycobacterium tuberculosis. This led researchers at Lederle Laboratories to synthesize and test a series of nicotinamide analogs, with pyrazinamide emerging as a highly potent agent in animal models.[1]

A perplexing observation, however, was that pyrazinamide was inactive against M. tuberculosis in vitro at neutral pH. This would typically have halted further development. However, the compelling in vivo efficacy in mice prompted further investigation. It was later discovered that pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. This conversion is optimal at the acidic pH found within the phagolysosomes of macrophages where the tubercle bacilli reside. This crucial insight explained the discrepancy between the in vitro and in vivo results and solidified pyrazinamide's place in the anti-tuberculosis armamentarium. Today, pyrazinamide is a first-line drug for the treatment of tuberculosis, used in combination with other agents to shorten the duration of therapy.[2]

Amiloride: A Potassium-Sparing Diuretic

Developed in 1967, amiloride is a pyrazine carboxylate derivative that functions as a potassium-sparing diuretic.[3][4] It is used in the management of hypertension and congestive heart failure, often in combination with other diuretics.[5] Amiloride acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.[4] This inhibition of sodium reabsorption leads to a mild diuretic effect and, importantly, a reduction in potassium excretion, thus "sparing" potassium. The development of amiloride was a significant advance in diuretic therapy, providing a means to counteract the potassium-wasting effects of more potent diuretics like the thiazides and loop diuretics.

Glipizide: A Second-Generation Sulfonylurea for Type 2 Diabetes

Glipizide, patented in 1969 and approved for medical use in the United States in 1984, is a second-generation sulfonylurea used to treat type 2 diabetes.[6] It is a pyrazine carboxamide derivative that stimulates the secretion of insulin from the beta cells of the pancreas.[7][8] Glipizide acts by binding to and blocking ATP-sensitive potassium channels on the beta-cell membrane. This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the release of insulin.[6] As a second-generation sulfonylurea, glipizide is more potent and has a more favorable pharmacokinetic profile compared to the first-generation agents.[8]

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib, originally synthesized in 1995, is a modified dipeptidyl boronic acid that contains a pyrazine ring.[9] It was the first proteasome inhibitor to be approved for clinical use, initially for the treatment of multiple myeloma in 2003.[9][10] Bortezomib functions by reversibly inhibiting the 26S proteasome, a cellular complex responsible for the degradation of ubiquitinated proteins.[10][11] By blocking the proteasome, bortezomib disrupts the normal degradation of proteins involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death in cancer cells.[12] The development of bortezomib was a landmark achievement in cancer therapy, validating the proteasome as a therapeutic target.[1][11]

The Expanding Biological Landscape of Pyrazine Carboxylate Derivatives

Beyond the well-established therapeutic areas of tuberculosis, hypertension, diabetes, and cancer, research continues to uncover a wide range of biological activities for pyrazine carboxylate derivatives. This highlights the versatility of the pyrazine scaffold and its potential for the development of new therapeutic agents.

Antimicrobial and Antifungal Activities

Numerous studies have demonstrated the broad-spectrum antimicrobial and antifungal activities of various pyrazine carboxylate derivatives. For instance, certain pyrazine-2-carboxylic acid derivatives of piperazines have shown significant activity against a range of bacterial and fungal strains, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[13] The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range, indicating potent activity.[13]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound | E. coli (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |

| P1 | 100 | 100 | 50 | 50 | 6.25 |

| P2 | 100 | 100 | 25 | 6.25 | 6.25 |

| P3 | 50 | 100 | 50 | 50 | 12.5 |

| P4 | 50 | 50 | 25 | 25 | 3.125 |

| P6 | 100 | 25 | 50 | 50 | 12.5 |

| P7 | 50 | 25 | 25 | 25 | 6.25 |

| P9 | 50 | 25 | 25 | 25 | 6.25 |

| P10 | 100 | 25 | 50 | 50 | 3.125 |

Data adapted from a study on novel pyrazine-2-carboxylic acid derivatives of piperazines.[13]

Anticancer Activity

The success of bortezomib has spurred significant interest in the development of other pyrazine-containing compounds as anticancer agents. A variety of pyrazine carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, certain pyrazolo[3,4-d]pyrimidine derivatives bearing a pyrazine moiety have shown potent anticancer activity against cell lines such as HeLa, HT1080, Caco-2, and A549, with IC50 values in the micromolar range.[14]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | HeLa | HT1080 | Caco-2 | A549 |

| 5 | 74.8 | 96.25 | 76.92 | 148 |

| 7 | 17.50 | 43.75 | 73.08 | 68.75 |

Data adapted from a study on the anticancer screening of pyrazolo[3,4-d]pyrimidine derivatives.[14]

Conclusion and Future Perspectives

The journey of pyrazine carboxylate derivatives from their initial synthesis in the late 19th century to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and the importance of interdisciplinary research. The foundational work of Staedel, Rugheimer, and Gutknecht provided the chemical tools to access the pyrazine core, while the subsequent exploration of their biological activities has led to life-saving drugs for a range of diseases.

The continued investigation of pyrazine carboxylate derivatives holds immense promise for the future of drug discovery. The versatility of the pyrazine scaffold, coupled with the ability to fine-tune its properties through chemical modification, ensures that this remarkable class of compounds will remain a fertile ground for the development of new and improved therapies for years to come. As our understanding of disease pathways deepens, we can anticipate the rational design of novel pyrazine carboxylate derivatives with enhanced potency, selectivity, and safety profiles, further solidifying their legacy in the annals of medicinal chemistry.

References

-

Wikipedia. Pyrazinamide. [Link]

-

Wikipedia. Bortezomib. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

-

WikiLectures. Proteasome inhibitors / history. [Link]

-

DBpedia. About: Amiloride. [Link]

-

Wikipedia. Amiloride. [Link]

-

ResearchGate. IC 50 for Pyrazine derivatives. [Link]

-

Clinical Cancer Research. CCR 20th Anniversary Commentary: In the Beginning, There Was PS-341. [Link]

-

National Center for Biotechnology Information. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

CancerNetwork. Discovery, Development, and Clinical Applications of Bortezomib. [Link]

-

Annals of the American Thoracic Society. Treatment of Tuberculosis. A Historical Perspective. [Link]

-

National Center for Biotechnology Information. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. [Link]

-

National Center for Biotechnology Information. Amiloride: A review. [Link]

-

Turkish Journal of Pharmaceutical Sciences. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

-

Wikipedia. Glipizide. [Link]

-

ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

-

Drugs.com. Glipizide: Package Insert / Prescribing Information / MOA. [Link]

-

PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

-

PharmaCompass.com. Glipizide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PubMed. Glipizide: a second-generation sulfonylurea hypoglycemic agent. Pharmacology, pharmacokinetics and clinical use. [Link]

Sources

- 1. CCR 20th Anniversary Commentary: In the Beginning, There Was PS-341 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. About: Amiloride [dbpedia.org]

- 4. Amiloride - Wikipedia [en.wikipedia.org]

- 5. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glipizide - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. Glipizide: a second-generation sulfonylurea hypoglycemic agent. Pharmacology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bortezomib - Wikipedia [en.wikipedia.org]

- 10. Proteasome inhibitors / history - WikiLectures [wikilectures.eu]

- 11. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Pyrazine Building Block

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromopyrazine-2-carboxylate

This guide provides an in-depth exploration of the physical and chemical properties of Methyl 5-bromopyrazine-2-carboxylate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple datasheet to offer practical insights into the causality behind experimental choices and the validation of analytical data.

Methyl 5-bromopyrazine-2-carboxylate (CAS No: 210037-58-4) is a substituted pyrazine derivative of significant interest in synthetic and medicinal chemistry.[1][2] The pyrazine core is a common motif in pharmacologically active compounds, and the strategic placement of a bromine atom and a methyl ester group provides two distinct points for chemical modification. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester is amenable to hydrolysis, amidation, or reduction.[3][4]